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Introduction

CBP-1018 is an innovative bi-specific ligand-drug conjugate that targets both Prostate-Specific
Membrane Antigen (PSMA) and Folate Receptor Alpha (FRa).[1][2] The cytotoxic payload,
monomethyl auristatin E (MMAE), is a potent anti-mitotic agent.[1][2] This dual-targeting
approach is designed to enhance tumor specificity and efficacy in various solid tumors,
including metastatic castration-resistant prostate cancer (INCRPC).[1][3] This document
provides a comprehensive overview of the biomarker analysis strategy for the CBP-1018
clinical trials, including detailed protocols for the key assays and a summary of available clinical
data.

Biomarker Strategy in CBP-1018 Clinical Trials

The biomarker strategy in the Phase | clinical trial of CBP-1018 (NCT04928612) is designed to
assess patient eligibility, monitor treatment response, and understand the molecular
mechanisms of action.[2][4] Key biomarkers include the target antigens PSMA (gene: FOLH1)
and FRa (gene: FOLR1), and the pharmacodynamic marker Prostate-Specific Antigen (PSA)
for prostate cancer patients.[2][4]

Quantitative Biomarker Data Summary
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The following tables summarize the quantitative biomarker data from the CBP-1018 Phase |

clinical trial.

Table 1: Patient Demographics and Baseline Characteristics (INCRPC cohort)[3]

Characteristic

Value

Number of Patients (NCRPC)

57

Median Age (years)

67.5 (range 57-78)

Median Baseline PSA (ng/mL)

82.2 (range 0.006-2995)

ECOG Performance Status 1 or 2 89.8%
Median Prior Systematic Antitumor Drugs 9
Prior Chemotherapy 72.9%

Table 2: Preliminary Efficacy of CBP-1018 in Prostate Cancer Patients|[3]

Dose Level (mg/kg)

Efficacy Endpoint

Result

>50% in one patient, >90% in

0.10 PSA Decrease ]
another patient.
42.9% (3/7 evaluable mCRPC
Best Overall Response Rate ) )
>0.14 patients had a Partial
(RECIST v1.1)
Response).
57.1% (4/7 evaluable mMCRPC
>0.14 PSA50 Response Rate ]
patients).
) ) ) 6.7 months (95% ClI: 2.8, not
Radiographic Progression- ]
>0.14 reached) in 15 evaluable

Free Survival (rPFS)

MCRPC patients.

Signaling Pathways and Mechanism of Action
CBP-1018 Mechanism of Action
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CBP-1018 is a bi-specific ligand-drug conjugate designed to target cancer cells overexpressing
both PSMA and FRa. Upon binding to these receptors, the conjugate is internalized, and the
cytotoxic payload, MMAE, is released. MMAE then disrupts the cellular microtubule network,
leading to cell cycle arrest and apoptosis.
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CBP-1018 Mechanism of Action
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PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein with enzymatic
functions that can influence intracellular signaling pathways, such as the PISK/Akt/mTOR and
MAPK pathways, to promote cancer cell proliferation, migration, and survival.
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PSMA Signaling Pathway

FRa Signaling Pathway

Folate Receptor Alpha (FRa) is a glycosylphosphatidylinositol (GPI)-anchored protein that,
upon binding to folate, can initiate intracellular signaling cascades, including the JAK/STAT3
pathway, which is implicated in cell growth and survival.
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FRa Signaling Pathway
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Experimental Protocols
General Biomarker Analysis Workflow

The analysis of biomarkers in a clinical trial setting follows a stringent and standardized
workflow to ensure data quality and reproducibility.

Sample Collection Sample Processing Biomarker Assay Data Acquisition Data Analysis Clinical Correlation
(Blood, Tissue Biopsy) (Serum Isolation, FFPE) (IHC, ELISA) (Imaging, Plate Reader) (Scoring, Quantification) (Response, Survival)
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Biomarker Analysis Workflow

Protocol 1: Immunohistochemistry (IHC) for PSMA
(FOLH1) Expression in Tumor Tissue

1. Objective: To qualitatively and semi-quantitatively determine the expression of PSMA in
formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

2. Materials:

e FFPE tumor tissue sections (3-5 um) on charged slides.

e PSMA primary antibody (e.g., clone EP192).

» Antigen retrieval solution (e.g., Cell Conditioning 1).

e Polymer-HRP secondary antibody detection system (e.g., OptiView DAB).
¢ Hematoxylin counterstain.

o Automated IHC stainer (e.g., Ventana/Roche BenchMark ULTRA).

» Positive and negative control slides.

3. Procedure:
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» Deparaffinization and Rehydration: Perform on an automated stainer.
» Antigen Retrieval: Use Cell Conditioning 1 for approximately 16 minutes at 99°C.

e Primary Antibody Incubation: Incubate with pre-diluted PSMA primary antibody for
approximately 16 minutes at 36°C.

e Secondary Antibody and Detection: Use an HRP-polymer-based detection system.
o Chromogen Application: Apply DAB for visualization.
» Counterstaining: Stain with hematoxylin.

e Dehydration and Coverslipping: Dehydrate through graded alcohols and xylene, and
coverslip.

4. Scoring:
o A pathologist evaluates both membranous and cytoplasmic staining intensity.

e Avisual scoring system is used (e.g., O for no staining, 1+ for weak, 2+ for moderate, and 3+
for strong staining).

Protocol 2: Immunohistochemistry (IHC) for FRa
(FOLR1) Expression in Tumor Tissue

1. Objective: To determine the expression level of FRa in FFPE tumor tissue to identify patients
with "FRa-high" status.

2. Materials:

FFPE tumor tissue sections (3-5 um) on charged slides.

VENTANA FOLR1 (FOLR1-2.1) RxDx Assay Kkit.

Automated IHC stainer (Ventana BenchMark ULTRA).

Positive control tissue (e.g., normal fallopian tube epithelium).
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3. Procedure:

o Follow the manufacturer's standardized protocol for the VENTANA FOLR1 (FOLR1-2.1)
RxDx Assay on the BenchMark ULTRA platform.

e The procedure includes automated deparaffinization, antigen retrieval, primary antibody
incubation, and detection.

4. Scoring:

» FRa expression is evaluated based on the percentage of viable tumor cells showing
membranous staining at different intensities (0, 1+, 2+, 3+).[5][6]

e FRa-high status is defined as =75% of viable tumor cells exhibiting moderate (2+) to strong
(3+) membrane staining.[5]

Protocol 3: Quantitative Analysis of Serum Prostate-
Specific Antigen (PSA)

1. Objective: To quantify the concentration of total PSA in patient serum to monitor disease
burden and response to therapy.

2. Materials:

» Patient serum samples.

e Sandwich-type enzyme-linked immunosorbent assay (ELISA) kit for total PSA.
e Microplate reader.

 Calibrators and controls.

3. Procedure:

¢ Collect whole blood and process to obtain serum.

o Perform the ELISA according to the kit manufacturer's instructions. This typically involves: a.
Adding calibrators, controls, and patient samples to a microplate pre-coated with an anti-PSA
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antibody. b. Incubating to allow PSA to bind. c. Washing the plate. d. Adding a second,
enzyme-conjugated anti-PSA antibody. e. Incubating and washing. f. Adding a substrate that
reacts with the enzyme to produce a color change. g. Stopping the reaction and reading the
absorbance on a microplate reader.

4. Data Analysis:
o Generate a standard curve using the absorbance values of the calibrators.
« Interpolate the PSA concentration of the patient samples from the standard curve.

e Results are reported in ng/mL.

Conclusion

The biomarker analysis for the CBP-1018 clinical trials integrates established and validated
assays to provide crucial data on patient selection, treatment efficacy, and mechanism of
action. The detailed protocols and data presented in these application notes serve as a
valuable resource for researchers and clinicians involved in the development and clinical
application of CBP-1018 and other targeted cancer therapies. As more data from the ongoing
clinical trials become available, these protocols and our understanding of CBP-1018's clinical
activity will be further refined.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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